molecular formula C11H13ClN4 B11876376 6-Chloro-2-cyclopentyl-7-methyl-7H-purine

6-Chloro-2-cyclopentyl-7-methyl-7H-purine

Cat. No.: B11876376
M. Wt: 236.70 g/mol
InChI Key: SJDLSRMAFANQJR-UHFFFAOYSA-N
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Description

6-Chloro-2-cyclopentyl-7-methyl-7H-purine is a heterocyclic compound with the molecular formula C11H13ClN4 It is a derivative of purine, a fundamental structure in biochemistry, known for its presence in nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-cyclopentyl-7-methyl-7H-purine typically involves the chlorination of a purine derivative followed by the introduction of cyclopentyl and methyl groups. One common method starts with the chlorination of 2-aminopurine to form 2-chloropurine. This intermediate is then subjected to alkylation reactions to introduce the cyclopentyl and methyl groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and alkylation processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-cyclopentyl-7-methyl-7H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted purines, which can be further modified for specific applications in medicinal chemistry .

Scientific Research Applications

6-Chloro-2-cyclopentyl-7-methyl-7H-purine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving nucleic acid analogs and their interactions with enzymes.

    Medicine: This compound is investigated for its potential as an antiviral or anticancer agent due to its structural similarity to nucleotides.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-cyclopentyl-7-methyl-7H-purine involves its interaction with molecular targets such as enzymes involved in nucleic acid metabolism. It can inhibit the activity of certain enzymes by mimicking the structure of natural nucleotides, thereby interfering with DNA and RNA synthesis. This inhibition can lead to the suppression of viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-cyclopentyl-7-methyl-7H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentyl and methyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for drug development .

Properties

Molecular Formula

C11H13ClN4

Molecular Weight

236.70 g/mol

IUPAC Name

6-chloro-2-cyclopentyl-7-methylpurine

InChI

InChI=1S/C11H13ClN4/c1-16-6-13-11-8(16)9(12)14-10(15-11)7-4-2-3-5-7/h6-7H,2-5H2,1H3

InChI Key

SJDLSRMAFANQJR-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=NC(=N2)C3CCCC3)Cl

Origin of Product

United States

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